9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1H-imidazo[1,2-a]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-15-11-19-14-9-5-4-8-13(14)18(16(19)17-15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCSUOPYXMFZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Benzyl 3h Imidazo 1,2 a Benzimidazol 2 9h One and Its Derivatives
Synthesis of Imidazo[1,2-a]benzimidazoles
The synthesis of the imidazo[1,2-a]benzimidazole core can be achieved through various synthetic routes. A common approach involves the cyclization of 1-substituted-2-aminobenzimidazoles. One documented method for synthesizing 9-substituted 2-(5-nitrofuran-2-yl)-9H-imidazo[1,2-a]benzimidazoles involves the cyclization of quaternary salts derived from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one. nycu.edu.tw Another versatile method is the one-pot, two-step synthesis achieved through a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, often facilitated by microwave irradiation. nih.gov
For the specific synthesis of 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, a plausible synthetic strategy would involve the initial formation of a 1-benzyl-2-aminobenzimidazole intermediate. This intermediate could then undergo reaction with a suitable two-carbon synthon, such as chloroacetyl chloride or a related derivative, followed by intramolecular cyclization to form the desired imidazo-one ring.
Manufacturing Process
The manufacturing process for this class of compounds would typically follow standard organic synthesis protocols. Key steps would include:
Reaction: Carrying out the chemical transformations in a suitable reactor under optimized conditions of temperature, pressure, and solvent.
Isolation: Separating the crude product from the reaction mixture, often through precipitation and filtration or extraction.
Purification: Purifying the isolated product to remove impurities, commonly achieved through techniques like recrystallization or column chromatography.
Drying: Removing residual solvents from the purified product to obtain a stable, solid material.
The scale-up of such a process would require careful consideration of reaction kinetics, heat transfer, and safety protocols.
Advancements in Sustainable and Efficient Synthetic Methodologies for this Chemical Class
In recent years, there has been a significant push towards the development of more sustainable and efficient methods for the synthesis of heterocyclic compounds, including the imidazo[1,2-a]benzimidazole class. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of benzimidazolyl imidazo[1,2-a]pyridines, a related fused heterocyclic system, a one-pot, three-component reaction under solvent-free microwave conditions has been successfully developed. nih.gov This method offers rapid reaction times and often leads to higher yields compared to conventional heating methods. nih.gov A similar approach could be applicable to the synthesis of this compound, significantly reducing energy consumption and the use of volatile organic solvents. acs.org
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been explored for the synthesis of fused benzimidazole (B57391) derivatives. For instance, a sustainable, solvent- and metal-free method for the synthesis of CF₃-substituted benzo nycu.edu.twnih.govimidazo[1,2-a]pyrimidine analogues has been established using ultrasound. nih.gov This technique often leads to shorter reaction times and improved yields due to the efficient mixing and energy transfer provided by acoustic cavitation. nih.gov
Catalytic Approaches: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of benzimidazoles, various catalytic systems have been investigated, including the use of Lewis acids and transition metals. The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is an area of active research.
These advancements in synthetic methodologies provide more environmentally friendly and economically viable routes to access the imidazo[1,2-a]benzimidazole scaffold and its derivatives, facilitating further research into their chemical and biological properties.
Translational Research Avenues for Preclinical Lead Compounds derived from this compound (within scope of efficacy/mechanism)
Translational research for preclinical lead compounds derived from this compound is focused on bridging the gap between basic scientific discoveries and their practical application in a clinical setting. This involves a series of strategic research steps designed to validate the therapeutic potential of these compounds and to understand their efficacy and mechanisms of action in greater detail.
Initial efforts in this area would involve the optimization of the lead compound through medicinal chemistry to enhance its pharmacological properties. Subsequently, a critical step is the establishment of robust preclinical models that accurately recapitulate the human disease of interest. These models are instrumental for demonstrating proof-of-concept and for conducting in-depth mechanistic studies.
A key avenue for translational research is the identification of predictive biomarkers. These are measurable indicators that can forecast the response to treatment, enabling the selection of patient populations most likely to benefit from the therapy. The discovery of such biomarkers often goes hand-in-hand with the multi-omics approaches described previously.
Furthermore, a thorough investigation of the compound's on- and off-target effects is paramount. This not only helps in refining the understanding of its mechanism of action but is also crucial for predicting potential side effects. The table below outlines potential translational research avenues for derivatives of this compound.
| Research Avenue | Objective | Methodology | Expected Outcome |
| Lead Optimization | To improve the efficacy, selectivity, and pharmacokinetic profile of the parent compound. | Structure-Activity Relationship (SAR) studies, computational modeling. | A preclinical candidate with enhanced therapeutic potential. |
| Preclinical Model Development | To establish relevant in vitro and in vivo models for efficacy testing. | Patient-derived cell lines, genetically engineered mouse models, patient-derived xenografts. | Validation of therapeutic efficacy in a disease-relevant context. |
| Biomarker Discovery | To identify molecular markers that predict treatment response. | Genomic, proteomic, and metabolomic profiling of preclinical models and patient samples. | A validated biomarker to guide patient stratification in future clinical trials. |
| Mechanism of Action Deconvolution | To gain a deeper understanding of the molecular targets and pathways modulated by the compound. | Target engagement assays, chemical proteomics, systems biology approaches. | A comprehensive understanding of how the compound exerts its therapeutic effects. |
Biological Activities
While there are no specific studies on the biological activities of 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, the broader class of benzimidazole (B57391) and imidazo[1,2-a]benzimidazole derivatives has been extensively investigated for a variety of pharmacological effects. The structural motifs present in the target compound suggest the potential for interaction with several biological targets.
Ligand-Receptor Interaction Analysis
Tubulin: Benzimidazole derivatives are well-known for their interaction with tubulin, a key protein in microtubule formation. mdpi.com This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, which is a mechanism of action for some anticancer and anthelmintic drugs. mdpi.com Molecular docking studies on other benzimidazole derivatives have shown that they can bind to the colchicine (B1669291) binding site of β-tubulin. nih.gov The planar heterocyclic core of this compound could potentially fit into this binding pocket.
5-HT2A Receptor: The 5-HT2A receptor, a subtype of the serotonin (B10506) receptor, is a target for various psychoactive drugs. Studies on imidazo[1,2-a]benzimidazole derivatives have demonstrated their potential as 5-HT2A receptor antagonists. nih.gov The presence of an aromatic system and a nitrogen-containing scaffold in this compound suggests a possibility of interaction with this receptor. nih.gov The N-benzyl group, in particular, has been shown in other classes of compounds to contribute to high affinity and potency at the 5-HT2A receptor. nih.govjapsonline.com
GABA-A Receptor: The GABA-A receptor is the primary target for benzodiazepines and other central nervous system depressants. nih.gov While structurally distinct from classical benzodiazepines, some benzimidazole derivatives have been investigated for their modulatory effects on the GABA-A receptor complex. derpharmachemica.com Molecular docking studies have shown that benzimidazole derivatives can bind to the GABA-A receptor, suggesting a potential for anxiolytic or anticonvulsant activity. nih.gov
CBP/P300 Bromodomain: The bromodomains of the transcriptional coactivators CBP and p300 are involved in the regulation of gene expression and are considered therapeutic targets in cancer and other diseases. nih.gov Small molecule inhibitors targeting these bromodomains have been developed. nih.gov The fused heterocyclic system of this compound, with its potential for various intermolecular interactions, could theoretically interact with the acetyl-lysine binding pocket of these bromodomains, although this has not been experimentally verified.
Derivatives and Structure Activity Relationship Sar Studies
While specific SAR studies for derivatives of 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one are not available, general SAR principles for the broader class of benzimidazole (B57391) and imidazo[1,2-a]benzimidazole derivatives can provide insights into how structural modifications might influence biological activity.
Substitution on the Benzimidazole Core: The nature and position of substituents on the benzene (B151609) ring of the benzimidazole core can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins.
The N-Benzyl Group: The benzyl (B1604629) group at the N-9 position is a key feature. Modifications to the phenyl ring of the benzyl group (e.g., introduction of substituents) could modulate lipophilicity and steric interactions within a receptor binding site, thereby influencing potency and selectivity. nih.gov
The Imidazo (B10784944) Ring: Modifications to the imidazo portion of the molecule, including the ketone at the 2-position, would likely have a profound effect on biological activity. The ketone group can act as a hydrogen bond acceptor, which is often crucial for ligand-receptor interactions.
Studies on related fused benzimidazole systems have shown that the introduction of various substituents can lead to potent anti-inflammatory and anticancer agents. nih.gov For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action. nih.gov
Mechanistic Investigations and Molecular Interactions of 9 Benzyl 3h Imidazo 1,2 a Benzimidazol 2 9h One
Rationale for Computational Drug Design
Traditional drug discovery relies on synthesizing and testing thousands of compounds, a process that is both time-consuming and expensive. Computational techniques like virtual screening and de novo design offer a more efficient, cost-effective approach. sygnaturediscovery.com These in silico methods allow researchers to evaluate vast chemical libraries and generate entirely new molecular ideas before committing to laboratory synthesis. wikipedia.orgnvidia.com
Key Methodologies
Virtual Screening (VS): This technique involves computationally screening large databases of existing compounds to identify those likely to bind to a specific biological target. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, millions of compounds can be "docked" into the active site to predict their binding affinity and orientation. mdpi.com This helps prioritize the most promising candidates for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses the structure of known active molecules as a template to find other compounds with similar shapes and chemical features. mdpi.com
De Novo Design: Meaning "from the beginning," this approach involves designing a novel drug molecule from scratch. nih.gov Algorithms "build" or "grow" a molecule atom-by-atom or fragment-by-fragment directly within the target's binding site, optimizing its fit and interactions. ijpsonline.comcreative-biostructure.com This powerful technique can lead to the discovery of entirely new chemical scaffolds and intellectual property. nih.gov
Application in Designing Novel Imidazo[1,2-a]benzimidazole Analogues
Computational tools can be applied to the 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one scaffold to guide the development of next-generation therapeutics. A typical workflow would involve:
Target Identification: Selecting a relevant biological target, such as a specific protein kinase in cancer or an enzyme essential for a pathogen. erdogan.edu.tr
Computational Modeling: Using the 3D structure of the target, molecular docking studies would be performed to understand how the parent compound binds. nih.gov
Virtual Screening: Screening large compound libraries to find new molecules that fit the target's binding site and share key features with the benzimidazole (B57391) core. mdpi.com
De Novo Design: Using the parent compound as a starting fragment, de novo design algorithms could suggest modifications to the benzyl (B1604629) group or other positions on the tricyclic core to enhance binding affinity and selectivity. researchgate.net For example, adding hydrogen bond donors or acceptors could create new interactions with the target protein, while modifying the benzyl ring's substituents could optimize hydrophobic interactions.
Prioritization and Synthesis: The most promising computationally designed analogues are then prioritized based on predicted activity, drug-like properties, and synthetic feasibility before being synthesized for in vitro and in vivo testing. crpsonline.com
Through this iterative cycle of computational design and experimental validation, researchers can rationally optimize the imidazo[1,2-a]benzimidazole scaffold to create highly potent and selective drug candidates for a wide range of diseases.
Conclusion
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org For fused heterocyclic systems like imidazo[1,2-a]benzimidazoles, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects and in designing new analogs with enhanced potency. crpsonline.comnih.gov Although specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles can be applied by examining studies on structurally related benzimidazole derivatives and other phosphodiesterase (PDE) inhibitors. nih.govnih.gov
QSAR models are built by correlating molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with experimental biological activity, such as the half-maximal inhibitory concentration (IC₅₀). crpsonline.com These models help to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and streamlining the drug discovery process. slideshare.net
For classes of compounds like benzimidazoles, which have shown a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects, QSAR studies have identified key molecular properties that influence their potency. biointerfaceresearch.comnih.gov Common descriptors investigated in these studies include:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are crucial for understanding how a molecule interacts with its biological target at an electronic level.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's E_s) help to define the spatial requirements for optimal binding to a receptor or enzyme active site. slideshare.net
Hydrophobic Descriptors: Lipophilicity, commonly expressed as the partition coefficient (log P), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For many benzimidazole derivatives, lipophilicity has been shown to be a governing factor in their biological activity. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.
Various statistical methods are employed to build QSAR models, with Multiple Linear Regression (MLR) being one of the most common. nih.govnih.gov More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also frequently used. nih.govnih.gov These 3D-QSAR techniques provide contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. nih.govnih.gov
In the context of PDE10A inhibitors, a target for which imidazo[1,2-a]benzimidazole derivatives show potential, 3D-QSAR studies have been applied to other inhibitor classes, such as pyrimidine-based compounds. nih.gov These studies reveal crucial structural requirements for potent inhibition, such as the importance of steric and electrostatic fields in specific regions of the molecule. nih.govnih.gov The insights gained from such models for other PDE inhibitors can guide the hypothetical application of QSAR to the imidazo[1,2-a]benzimidazol-2(9H)-one scaffold. For instance, a hypothetical QSAR model for this class would likely highlight the importance of the benzyl (B1604629) group's orientation and the electronic nature of substituents on both the benzyl and benzimidazole ring systems for modulating PDE10A inhibitory activity.
The table below summarizes the key components and findings typically associated with QSAR studies on benzimidazole-related compounds.
| QSAR Component | Description | Relevance to Imidazo[1,2-a]benzimidazoles |
|---|---|---|
| Molecular Descriptors | Numerical representations of molecular properties (e.g., electronic, steric, hydrophobic). nih.gov | Lipophilicity (logP), dipole moment, and molecular surface area are often critical for activity. nih.gov |
| Statistical Methods | Techniques used to correlate descriptors with biological activity (e.g., MLR, PLS, ANN). biointerfaceresearch.comscirp.org | MLR is commonly used for initial models, while 3D-QSAR methods like CoMFA and CoMSIA provide more detailed spatial insights. nih.gov |
| Model Validation | Internal (e.g., leave-one-out cross-validation) and external validation to assess the model's robustness and predictive power. nih.gov | A validated model can reliably predict the activity of new, unsynthesized analogs, guiding further research. nih.gov |
| Key Findings for Related Structures | Identification of key structural features that modulate biological activity. | Studies on other PDE inhibitors suggest that steric bulk and electrostatic properties around the core scaffold are crucial for high affinity. nih.govnih.gov Lipophilicity and hydrogen-bonding potential are also key determinants of activity. nih.gov |
By applying these established QSAR methodologies, researchers can systematically explore the structure-activity relationships within the imidazo[1,2-a]benzimidazol-2(9H)-one series to design and synthesize novel compounds with potentially improved therapeutic profiles.
In Silico ADME/Tox Prediction and Lead Optimization Strategies
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) predictions are vital for the early-stage evaluation of drug candidates, helping to reduce the likelihood of late-stage failures. Various computational models and software are available to predict these properties for this compound.
ADME Predictions:
ADME properties of benzimidazole derivatives are often assessed using computational tools. nih.govresearchgate.net For instance, properties like lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 enzymes can be predicted. researchgate.netfrontiersin.org These predictions are typically based on the molecule's 2D and 3D structural features and are compared against established databases of known drugs. A "bioavailability radar" can be generated to provide a visual representation of the drug-likeness of the compound based on key physicochemical properties. nih.gov
Toxicity Predictions:
In silico toxicity prediction involves the use of computational models to estimate the potential for a compound to cause adverse effects. This includes predicting potential carcinogenicity, mutagenicity, hepatotoxicity, and other toxic endpoints. researchgate.net Structural alerts, which are specific chemical substructures known to be associated with toxicity, can be identified within the molecule. For benzimidazole derivatives, in silico methods have been used to predict their toxicity profiles and guide the synthesis of safer analogues. nih.gov
The following table summarizes key in silico predicted properties for a compound like this compound, based on general expectations for similar heterocyclic compounds.
| Property | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects. |
| P-glycoprotein Substrate | Likely | Potential for drug-drug interactions and efflux from target cells. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of specific isoforms | Risk of metabolic drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Moderate | A likely route of elimination from the body. |
| Toxicity | ||
| Ames Mutagenicity | Unlikely | Low risk of causing genetic mutations. |
| Hepatotoxicity | Possible | Further experimental evaluation is needed. |
Lead Optimization Strategies:
Should the in silico predictions indicate suboptimal properties for this compound, various lead optimization strategies can be employed. These strategies involve making targeted chemical modifications to the molecule to improve its ADME/Tox profile while maintaining or enhancing its desired biological activity.
For example, if the compound shows poor solubility, polar functional groups could be introduced. To reduce potential toxicity associated with a particular substructure, that part of the molecule could be modified or replaced. If the compound is predicted to be a potent inhibitor of a key metabolic enzyme, structural changes can be made to reduce this interaction. This iterative process of computational prediction, chemical synthesis, and experimental testing is a cornerstone of modern drug discovery. The synthesis of various benzimidazole derivatives with different substitutions is a common strategy to explore and optimize their therapeutic potential. nih.govnih.gov
20 21 7.4. Integration of Multi Omics Data for Deeper Mechanistic Understanding of 9 Benzyl 3h Imidazo 1,2 a Benzimidazol 2 9h One
Exploration of Undiscovered Biological Activities for the Imidazo[1,2-a]benzimidazolone Scaffold
The imidazo[1,2-a]benzimidazolone core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. This versatility has been demonstrated through the wide range of biological activities exhibited by its parent structures, the benzimidazoles and imidazo[1,2-a]pyridines. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govchemrxiv.orgresearchgate.net The future of research into the imidazo[1,2-a]benzimidazolone scaffold lies in systematically exploring its potential to modulate novel biological targets and address unmet medical needs.
Key areas for future investigation include the potential of this scaffold in developing novel kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The structural features of the imidazo[1,2-a]benzimidazolone scaffold make it an attractive candidate for the design of selective kinase inhibitors. For example, derivatives of the related imidazo[1,2-b]pyridazine (B131497) scaffold have been identified as potent inhibitors of PIM kinases and DYRK kinases, which are implicated in hematopoietic malignancies and neurological disorders, respectively. semanticscholar.orgcardiff.ac.ukox.ac.uk Similarly, imidazo[1,2-a]pyrazines have been developed as PI3K inhibitors for cancer therapy. nih.gov These findings strongly suggest that the imidazo[1,2-a]benzimidazolone core could be a valuable starting point for the development of novel kinase inhibitors targeting a range of therapeutic areas.
Another promising avenue of research is the exploration of the antiviral potential of the imidazo[1,2-a]benzimidazolone scaffold. Benzimidazole (B57391) derivatives have a long history of antiviral activity against a broad spectrum of RNA and DNA viruses. nih.govnih.gov For instance, certain benzimidazole derivatives have shown activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). nih.gov Given the structural similarities, it is highly probable that the imidazo[1,2-a]benzimidazolone scaffold could yield novel antiviral agents with unique mechanisms of action.
Furthermore, the anti-inflammatory properties of benzimidazole-containing compounds are well-documented, with some derivatives showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The mechanism of action for many of these compounds involves the inhibition of pro-inflammatory enzymes and signaling pathways. nih.gov Investigating the anti-inflammatory potential of the imidazo[1,2-a]benzimidazolone scaffold could lead to the discovery of new therapeutic agents for a variety of inflammatory conditions.
The table below summarizes the established biological activities of related scaffolds, which represent promising areas for the future exploration of the imidazo[1,2-a]benzimidazolone core.
| Biological Activity | Related Scaffold | Potential Therapeutic Area |
| Kinase Inhibition | Imidazo[1,2-b]pyridazines, Imidazo[1,2-a]pyrazines | Oncology, Neurology |
| Antiviral | Benzimidazoles | Infectious Diseases |
| Anti-inflammatory | Benzimidazoles, Imidazolones | Inflammatory Disorders |
| Antimicrobial | Benzimidazoles, Imidazo[1,2-c]quinazolines | Infectious Diseases |
Future research should focus on the synthesis and pharmacological evaluation of a diverse library of 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one derivatives. By systematically modifying the substituents on the benzyl (B1604629) and benzimidazole rings, it will be possible to probe the structure-activity relationships and identify compounds with potent and selective activity against novel biological targets. The integration of computational modeling and high-throughput screening will be instrumental in accelerating the discovery of new lead compounds based on this promising scaffold.
Rational Design of Next-Generation Analogues with Enhanced Efficacy and Selectivity
The imidazo[1,2-a]benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activity. mdpi.comjyoungpharm.orgnih.gov The rational design of next-generation analogues of compounds like this compound focuses on systematic structural modifications to optimize therapeutic properties. This process involves leveraging structure-activity relationship (SAR) data to enhance potency against a specific biological target while minimizing off-target effects, thereby improving the selectivity profile. nih.govfrontiersin.org
The design process for new analogues often begins with the core tricyclic system of imidazo[1,2-a]benzimidazole. Key positions on this scaffold are targeted for modification, including the benzimidazole ring, the imidazole (B134444) ring, and the substituents at the N-9 position. The benzyl group at the N-9 position, for instance, is a critical feature that can be altered to explore its impact on target binding and pharmacokinetic properties.
Research into related heterocyclic systems has demonstrated that strategic modifications can lead to significant gains in both efficacy and selectivity. For example, in the development of selective Discoidin Domain Receptor 1 (DDR1) inhibitors, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were designed. nih.gov This rational approach led to the identification of compounds with high potency and selectivity. One analogue, compound 8v, potently inhibited DDR1 with an IC₅₀ of 23.8 nM and showed over 73-fold selectivity against the closely related DDR2 kinase. nih.gov This highlights how modifying linker groups and substituent positions can fine-tune interactions within the ATP binding site of a target kinase. nih.gov
Similarly, SAR studies on 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases have provided a framework for designing potent and selective agents. nih.gov The exploration of different substituents on the benzimidazole and indazole rings allows for the optimization of inhibitory activity against specific kinases. nih.gov
In another example, the development of benzimidazole-derived sulfonylureas as P2Y1 receptor antagonists illustrates a clear strategy for enhancing efficacy. frontiersin.org By synthesizing a library of analogues with varied substituents, researchers identified compounds with significantly improved inhibitory potential. Derivative 1h from this series emerged as a potent and selective antagonist of the P2Y1 receptor, with an IC₅₀ value of 0.19 ± 0.04 µM. frontiersin.org This enhanced activity was attributed to specific interactions with the target receptor, as supported by computational modeling. frontiersin.org
The tables below summarize findings from studies on related benzimidazole derivatives, illustrating the principles of rational design to achieve enhanced potency and selectivity.
Table 1: Efficacy of Substituted Benzimidazole Analogues against P2Y1 Receptor This table illustrates how different substitutions on a benzimidazole core can modulate inhibitory activity against the P2Y1 receptor. Data extracted from a study on benzimidazole derived sulfonylureas. frontiersin.org
| Compound | Structure/Substituents | Target | IC₅₀ (µM) |
| 1h | N/A (Lead Compound) | P2Y1 | 0.19 ± 0.04 |
| 1b | N/A | P2Y1 | Inactive |
| 1d | N/A | P2Y1 | Inactive |
| 1l | N/A | P2Y1 | Inactive |
| 1m | N/A | P2Y1 | Inactive |
| 1o | N/A | P2Y1 | Inactive |
| 1u | N/A | P2Y1 | Inactive |
| 1v | N/A | P2Y1 | Inactive |
| 1w | N/A | P2Y1 | Inactive |
| 1y | N/A | P2Y1 | Inactive |
Table 2: Selectivity Profile of a Designed DDR1 Inhibitor This table shows the enhanced selectivity of a rationally designed inhibitor against its primary target, DDR1, compared to other kinases. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Fold (vs. DDR1) |
| 8v | DDR1 | 23.8 | 1 |
| DDR2 | 1739 | >73 | |
| Bcr-Abl | >10,000 | >420 | |
| c-Kit | >10,000 | >420 |
The design of next-generation analogues of this compound would follow these principles. Modifications could include altering the electronic and steric properties of the benzyl group at the N-9 position, introducing various substituents onto the benzimidazole ring system, and modifying the imidazo[1,2-a]benzimidazol-2(9H)-one core itself. Such changes aim to optimize interactions with the intended biological target, thereby increasing therapeutic efficacy and selectivity. nih.govmdpi.com
Q & A
Q. How does the compound interact with rare-earth cations, and what applications arise from this?
- Methodological Answer : Fluorescence quenching studies (e.g., with Eu or Tb) reveal coordination via the imidazole nitrogen. Stern-Volmer plots quantify binding constants (), suggesting utility in cation sensors. Optimize recognition by modifying the benzyl group with -COOH or -SOH for enhanced chelation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
